Cas no 1892520-49-8 (3-(2S)-pyrrolidin-2-yl-1,2-oxazole)

3-(2S)-pyrrolidin-2-yl-1,2-oxazole structure
1892520-49-8 structure
商品名:3-(2S)-pyrrolidin-2-yl-1,2-oxazole
CAS番号:1892520-49-8
MF:C7H10N2O
メガワット:138.167101383209
CID:4627359
PubChem ID:95169835

3-(2S)-pyrrolidin-2-yl-1,2-oxazole 化学的及び物理的性質

名前と識別子

    • 3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole
    • 3-(2S)-pyrrolidin-2-yl-1,2-oxazole
    • インチ: 1S/C7H10N2O/c1-2-6(8-4-1)7-3-5-10-9-7/h3,5-6,8H,1-2,4H2/t6-/m0/s1
    • InChIKey: KZNBAFGPZDBPKD-LURJTMIESA-N
    • ほほえんだ: O1C=CC([C@@H]2CCCN2)=N1

計算された属性

  • せいみつぶんしりょう: 138.079312947g/mol
  • どういたいしつりょう: 138.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 118
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

3-(2S)-pyrrolidin-2-yl-1,2-oxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1692560-0.05g
3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole
1892520-49-8 95%
0.05g
$155.0 2023-09-20
1PlusChem
1P01EIDR-2.5g
3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole
1892520-49-8 95%
2.5g
$1688.00 2024-06-17
Aaron
AR01EIM3-500mg
3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole
1892520-49-8 95%
500mg
$746.00 2025-02-10
A2B Chem LLC
AX55823-5g
3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole
1892520-49-8 95%
5g
$2083.00 2024-04-20
A2B Chem LLC
AX55823-100mg
3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole
1892520-49-8 95%
100mg
$280.00 2024-04-20
Enamine
EN300-1692560-5g
3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole
1892520-49-8 95%
5g
$1945.0 2023-09-20
1PlusChem
1P01EIDR-50mg
3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole
1892520-49-8 95%
50mg
$246.00 2024-06-17
Aaron
AR01EIM3-100mg
3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole
1892520-49-8 95%
100mg
$344.00 2025-02-10
Chemenu
CM413289-1g
3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole
1892520-49-8 95%+
1g
$*** 2023-03-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1679441-5g
(S)-3-(Pyrrolidin-2-yl)isoxazole
1892520-49-8 98%
5g
¥23780 2023-04-09

3-(2S)-pyrrolidin-2-yl-1,2-oxazole 関連文献

3-(2S)-pyrrolidin-2-yl-1,2-oxazoleに関する追加情報

Comprehensive Overview of 3-(2S)-pyrrolidin-2-yl-1,2-oxazole (CAS No. 1892520-49-8): Properties, Applications, and Research Insights

The compound 3-(2S)-pyrrolidin-2-yl-1,2-oxazole (CAS No. 1892520-49-8) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This article delves into its molecular characteristics, synthesis methods, and emerging roles in drug discovery, aligning with current trends such as AI-driven drug design and sustainable chemistry.

Structurally, 3-(2S)-pyrrolidin-2-yl-1,2-oxazole combines a pyrrolidine ring with an oxazole moiety, offering a versatile scaffold for medicinal chemistry. Its chiral center at the 2S position is particularly noteworthy, as enantiopure compounds are increasingly sought after for their specificity in targeted therapies. Researchers frequently search for "chiral oxazole derivatives" or "pyrrolidine-based bioactive compounds," reflecting the growing demand for structurally nuanced molecules in precision medicine.

In the context of green chemistry, synthetic routes for CAS 1892520-49-8 have evolved to minimize hazardous byproducts. Recent publications highlight microwave-assisted synthesis and catalytic asymmetric methods, addressing the industry's shift toward energy-efficient processes. This aligns with frequent queries like "eco-friendly heterocycle synthesis" or "scalable oxazole production," underscoring the intersection of environmental concerns and chemical innovation.

The pharmacological potential of 3-(2S)-pyrrolidin-2-yl-1,2-oxazole is another hot topic. Preliminary studies suggest interactions with G-protein-coupled receptors (GPCRs), making it relevant to neurodegenerative disease research—a trending focus area given the global aging population. Search terms such as "GPCR modulators 2024" or "oxazole CNS drugs" reveal strong user interest in this application.

Analytical characterization techniques for CAS 1892520-49-8, including HPLC chiral separation and X-ray crystallography, are frequently discussed in academic forums. These methods ensure the compound's stereochemical purity, critical for reproducibility in high-throughput screening—a key phrase in AI-augmented drug discovery platforms.

From a commercial perspective, suppliers often list this compound under descriptors like "high-purity oxazole building blocks" or "pharmaceutical intermediates," catering to the custom synthesis market. The demand for such niche chemicals has risen alongside advancements in combinatorial chemistry and fragment-based drug design.

Ongoing research explores the derivatization of 3-(2S)-pyrrolidin-2-yl-1,2-oxazole to enhance its bioavailability or target selectivity. Such studies resonate with popular queries about "structure-activity relationships (SAR)" and "lead optimization strategies," demonstrating the compound's role in addressing modern drug development challenges.

In summary, 3-(2S)-pyrrolidin-2-yl-1,2-oxazole (CAS No. 1892520-49-8) exemplifies the convergence of structural elegance and therapeutic potential. Its study reflects broader scientific priorities—from computational chemistry to personalized medicine—making it a compelling subject for researchers and industry professionals alike.

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